5-Nitro-2-(thiophen-2-yl)pyridine
CAS No.:
Cat. No.: VC13660110
Molecular Formula: C9H6N2O2S
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6N2O2S |
|---|---|
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | 5-nitro-2-thiophen-2-ylpyridine |
| Standard InChI | InChI=1S/C9H6N2O2S/c12-11(13)7-3-4-8(10-6-7)9-2-1-5-14-9/h1-6H |
| Standard InChI Key | FYMUFVAFFXLGKY-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CSC(=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s structure consists of a pyridine ring fused with a thiophene heterocycle. The nitro group at the 5-position of the pyridine ring introduces significant electron withdrawal, while the sulfur atom in the thiophene contributes to its aromaticity and potential for π-π stacking interactions. The IUPAC name, 5-nitro-2-(thiophen-2-yl)pyridine, reflects this substitution pattern, and its SMILES notation is \text{O=[N+]([O-])C1=CN=C(C2=CC=CS2)C=C1 .
Table 1: Key Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 131941-31-6 | |
| Molecular Formula | ||
| Molecular Weight | 206.22 g/mol | |
| Purity | 97% | |
| Density | Not reported | – |
| Melting Point | Not reported | – |
The absence of reported melting and boiling points in available literature underscores the need for further experimental characterization .
Electronic Properties
The nitro group’s electron-withdrawing nature polarizes the pyridine ring, enhancing electrophilic substitution reactivity. Concurrently, the thiophene’s electron-rich sulfur atom facilitates charge transfer interactions, making the compound a candidate for conductive materials or sensors . Quantum mechanical calculations could elucidate its frontier molecular orbitals, though such data remain unpublished.
Synthesis and Reaction Pathways
Synthetic Routes
While detailed synthesis protocols are proprietary, analogous nitropyridine derivatives are typically prepared via nitration of precursor pyridines. For example, 5-nitro-2-aminopyridine may undergo Suzuki-Miyaura coupling with thiophen-2-ylboronic acid to introduce the thiophene moiety . Alternative routes might involve direct nitration of 2-(thiophen-2-yl)pyridine using nitric acid-sulfuric acid mixtures, though regioselectivity must be controlled to favor the 5-position.
Applications in Medicinal Chemistry
Table 2: Biological Activities of Related Nitroheterocycles
| Compound Class | Target Pathogen | IC₅₀ (Promastigotes) | Selectivity Index | Source |
|---|---|---|---|---|
| 5-Nitrothiophene-thiadiazoles | Leishmania major | 2.1–8.3 µM | >12 | |
| Nitrofuran derivatives | Mycobacterium tuberculosis | 0.5–2.0 µg/mL | >10 |
Materials Science Applications
Conductive Polymers
Thiophene-containing polymers (e.g., polythiophenes) are widely used in organic electronics. Introducing a nitro group could modulate bandgap energies, enhancing charge carrier mobility. For instance, nitro-substituted polythiophenes exhibit improved conductivity in field-effect transistors (FETs) .
Coordination Chemistry
The pyridine nitrogen and thiophene sulfur atoms can act as ligands for transition metals. Such complexes may catalyze organic reactions or serve as luminescent materials. For example, ruthenium complexes with nitro-thiophene ligands show promise in dye-sensitized solar cells (DSSCs) .
Recent Research and Future Directions
Mechanistic Studies
Ongoing research aims to elucidate the compound’s interaction with biological targets. Hypotheses include nitroreductase-mediated activation in anaerobic pathogens, generating reactive nitrogen species that damage DNA or proteins . Computational docking studies could predict binding affinities for enzymes like Leishmania nitroreductase or M. tuberculosis Ddn (deazaflavin-dependent nitroreductase).
Derivative Libraries
High-throughput synthesis of 5-nitro-2-(thiophen-2-yl)pyridine derivatives could optimize bioactivity. For example, replacing the nitro group with other electron-withdrawing groups (e.g., cyano or trifluoromethyl) may enhance metabolic stability .
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